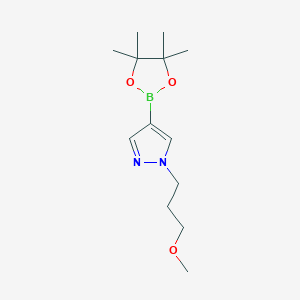

![molecular formula C13H16BNO2S B3026571 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine CAS No. 1018953-88-2](/img/structure/B3026571.png)

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine

Übersicht

Beschreibung

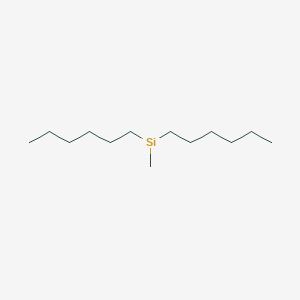

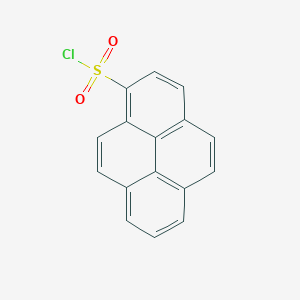

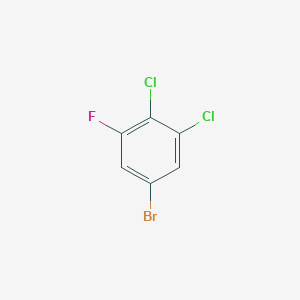

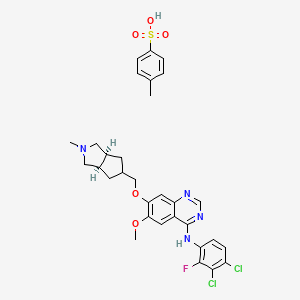

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine is a compound that features a thieno[3,2-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyridine ring. This core is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which is a boron-containing moiety commonly used in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related thieno[3,2-c]pyridine derivatives has been reported in various studies. For instance, one-pot synthesis methods have been developed for tetrahydro-thieno[3,2-c]pyridine derivatives, which are important due to their biological activities, including their role as platelet aggregation inhibitors . Additionally, the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been achieved through nucleophilic substitution and Suzuki reactions, demonstrating the versatility of the dioxaborolane group in facilitating cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group has been characterized using various spectroscopic techniques, including MS, NMR, and infrared spectroscopy. Single-crystal X-ray diffraction has been employed to determine the crystal structure, and DFT calculations have been used to optimize the structure and analyze the molecular properties, such as the molecular electrostatic potential and frontier molecular orbitals .

Chemical Reactions Analysis

The dioxaborolane group is known for its reactivity in Suzuki coupling reactions, which are pivotal in the synthesis of various organic compounds. The reactivity of pyridin-2-ylboron derivatives has been studied, revealing differences in chemical reactivity and stability between regioisomers. These differences have been attributed to the orientation of the dioxaborolane ring and the bond angles of the BO2 group, as well as the distribution of the HOMO and LUMO .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-c]pyridine derivatives are influenced by their molecular structure. For example, the fluorescence properties of tetracyclic thieno[3,2-b]pyridine derivatives have been studied, showing varying fluorescence quantum yields in different solvents and interactions with DNA and liposomes . The introduction of the dioxaborolane group is likely to affect the solubility, stability, and overall reactivity of the compound, making it a valuable building block in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Compound Properties

Compounds containing pyridine and thienopyridine structures, like "2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine," are reviewed for their chemistry and properties, including their preparation, protonation/deprotonation behaviors, complexation with metals, and their spectroscopic, structural, and magnetic properties. These compounds are investigated for their potential applications in coordination chemistry due to their ability to form complex compounds with diverse properties (Boča, Jameson, & Linert, 2011).

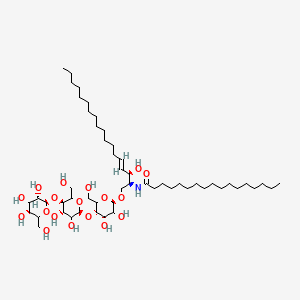

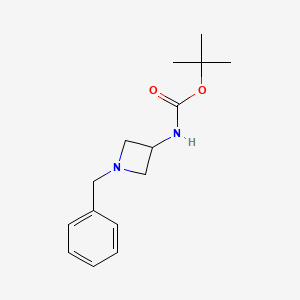

Synthetic Pathways and Medicinal Applications

Research on pyranopyrimidine scaffolds, which share structural similarities with "2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine," highlights their significance in medicinal and pharmaceutical industries. These scaffolds have broad synthetic applications and bioavailability, making them a focus for intensive investigation. The use of hybrid catalysts in their synthesis showcases the role of such compounds in developing lead molecules for medical applications (Parmar, Vala, & Patel, 2023).

Pharmacophore Design for Kinase Inhibitors

The design of kinase inhibitors using imidazole scaffolds, closely related to the thienopyridine structure, involves detailed studies on the synthesis, activity, and the binding modes of these compounds to target proteins. These studies contribute to the understanding of how such compounds can be used to design selective inhibitors for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

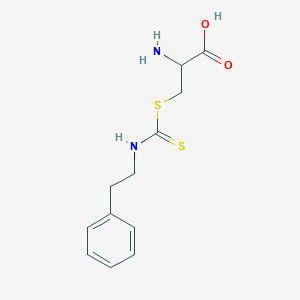

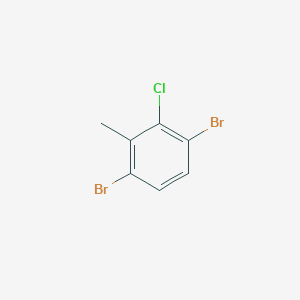

Antithrombotic and Antiplatelet Drug Synthesis

The synthesis of clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, illustrates the pharmaceutical importance of such compounds. Reviews on synthetic methodologies for clopidogrel shed light on the challenges and advancements in the field, contributing to the development of more efficient synthetic approaches for medically significant thienopyridines (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

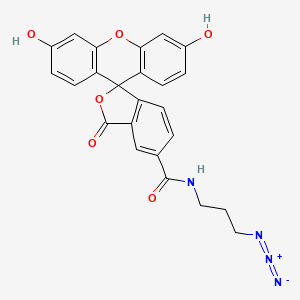

Chemosensing Applications

Pyridine derivatives, including those structurally related to "2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine," are utilized in chemosensing applications due to their ability to bind various ions and species. These applications range from medicinal to analytical chemistry, demonstrating the versatility and significance of such compounds in detecting and quantifying different chemical species (Abu-Taweel et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)11-7-9-8-15-6-5-10(9)18-11/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMBSAWFKJOJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694518 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine | |

CAS RN |

1018953-88-2 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)